1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone backbone with an amino and methylthio substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and methylthio groups. One common method involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a brominating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Propanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-(methylthio)phenyl)-3-iodopropan-1-one: Contains an iodine atom instead of bromine.
1-(3-Amino-2-(methylthio)phenyl)-3-fluoropropan-1-one: Features a fluorine atom in place of bromine.
Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for specific substitution reactions that are not possible with other halogens.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-7(9(13)5-6-11)3-2-4-8(10)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
RMTVQSJTEPXYSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1N)C(=O)CCBr |
Origin of Product |
United States |
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